CID 11266195 refers to Acetylthiomethyl-diphenylphosphine borane complex, a chemical compound listed on the PubChem database []. While there is currently no scientific research published specifically on applications of CID 11266195 itself, its structure suggests potential use in organic synthesis, particularly in click chemistry reactions.
Acetylthiomethyl-diphenylphosphine borane complex is a chemical compound characterized by its unique structure and functionality. With the chemical formula C₁₅H₁₈BOPS, it has a molecular weight of 288.15 g/mol. This compound is primarily recognized as a traceless Staudinger ligation reagent, which is a significant aspect of its utility in organic synthesis. The inclusion of a borane protecting group enhances the stability of the phosphine component against oxidation, making it particularly valuable in various
These reactions underscore the compound's versatility and significance in synthetic organic chemistry.
The synthesis of acetylthiomethyl-diphenylphosphine borane complex typically involves:
These methods highlight the compound's accessibility for research and industrial applications .
Acetylthiomethyl-diphenylphosphine borane complex finds various applications in:
Interaction studies involving acetylthiomethyl-diphenylphosphine borane complex primarily focus on its reactivity with azides and other electrophiles. These studies aim to understand how effectively it can facilitate conversions in various substrates, providing insights into its efficiency as a reagent. Additionally, understanding its interactions with biological systems could pave the way for novel applications in drug development and bioconjugation strategies .
Several compounds exhibit similarities to acetylthiomethyl-diphenylphosphine borane complex, particularly in their roles as ligation reagents or phosphine derivatives. Below is a comparison highlighting its uniqueness:
Compound Name | Structure Type | Unique Features |
---|---|---|
Triphenylphosphine | Phosphine | Commonly used but lacks traceless properties |
Acetylphenylphosphine | Phosphine | Less stable than acetylthiomethyl-diphenylphosphine |
Diphenylphosphinothioic acid | Thioester derivative | Different functional group impacting reactivity |
Phosphine oxide | Oxide derivative | More oxidized form; less reactive than phosphines |
Acetylthiomethyl-diphenylphosphine borane complex stands out due to its traceless nature and stability afforded by the borane group, making it particularly advantageous for synthetic applications where purification is critical . Its ability to function effectively in Staudinger ligations while remaining stable under various conditions further enhances its appeal compared to similar compounds.